molecular formula C18H16Cl2N4O B2778567 N-(3-chlorophenyl)-1-(4-chlorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 941256-12-8

N-(3-chlorophenyl)-1-(4-chlorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2778567
CAS No.: 941256-12-8
M. Wt: 375.25
InChI Key: LYTRYETUTADKSB-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(4-chlorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16Cl2N4O and its molecular weight is 375.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Properties

Compounds with structural similarities to N-(3-chlorophenyl)-1-(4-chlorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their antioxidant and antiradical activities. A series of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives were prepared and shown to possess significant antioxidant properties (Bekircan et al., 2008).

Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal activities. For example, 1,2,3-triazole derivatives have been synthesized and evaluated for their in vitro antifungal activity against various Candida strains, showcasing the potential of halogen-substituted triazoles as antifungal agents (Lima-Neto et al., 2012).

Synthesis Techniques and Applications

The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, closely related to the compound , illustrates the synthetic versatility of these compounds and their potential as intermediates for further chemical modifications with applications in various scientific fields (Kan, 2015).

Molecular Docking Studies

Triazole derivatives have also been explored for their potential in inhibiting cholinesterase enzymes, with some compounds displaying potent inhibitory activities. Molecular docking studies help rationalize their interactions with biological targets, suggesting their utility in designing compounds with specific biological activities (Riaz et al., 2020).

Structural Characterization

The crystal structure of related triazole compounds, such as cyproconazole, provides insights into the molecular geometry and interactions that may influence their biological activity and chemical reactivity. Such studies are crucial for understanding the relationship between structure and function in chemical compounds (Kang et al., 2015).

Properties

IUPAC Name

N-(3-chlorophenyl)-1-(4-chlorophenyl)-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O/c1-11(2)17-16(18(25)21-14-5-3-4-13(20)10-14)22-23-24(17)15-8-6-12(19)7-9-15/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTRYETUTADKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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